molecular formula C16H15BrN2O5 B4002063 2-(4-bromo-2-methylphenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide

2-(4-bromo-2-methylphenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide

Cat. No.: B4002063
M. Wt: 395.20 g/mol
InChI Key: CSJKLRRJELPJIE-UHFFFAOYSA-N
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Description

2-(4-bromo-2-methylphenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide is a useful research compound. Its molecular formula is C16H15BrN2O5 and its molecular weight is 395.20 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 394.01643 g/mol and the complexity rating of the compound is 445. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Pharmacological Assessment

The chemical compound has been explored for its potential in developing novel acetamide derivatives with significant pharmacological properties. A study by Rani et al. (2016) discusses the synthesis of N-(1-(4-bromophenyl)ethyl)-2-phenoxyacetamide derivatives aimed at creating potent cytotoxic, anti-inflammatory, analgesic, and antipyretic agents. The study indicates that certain derivatives exhibit activities comparable to standard drugs, highlighting the therapeutic potential of compounds with similar structures Rani, Pal, Hegde, & Hashim, 2016.

Photoreactions and Solvent Influence

Research on the photoreactions of related compounds, such as flutamide, sheds light on how different solvents can influence the photostability and photodegradation pathways of acetamide derivatives. A study conducted by Watanabe, Fukuyoshi, & Oda (2015) found that the presence of phenoxy radicals and nitrogen monoxide varied significantly between acetonitrile and 2-propanol solvents, leading to distinct photoproducts. This research suggests solvent selection could be crucial in the synthesis and stability testing of related acetamide compounds Watanabe, Fukuyoshi, & Oda, 2015.

Optical Properties and Indicator Applications

A study by Wannalerse et al. (2022) on orcinolic derivatives, which share structural similarities, reveals their potential as pH indicators. The research focused on the synthesis, crystal structure, and optical properties of these derivatives, demonstrating their ability to shift absorption bands upon interaction with OH− ions. This property could be utilized in developing sensitive chemical sensors or indicators Wannalerse et al., 2022.

Antioxidant Potential from Marine Sources

Li et al. (2012) discovered novel nitrogen-containing bromophenols with strong radical scavenging activity from the marine red alga Rhodomela confervoides. These compounds, including derivatives similar in structure to 2-(4-bromo-2-methylphenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide, showcase potential natural antioxidant applications in food and pharmaceutical industries Li, Xiao‐Ming Li, Gloer, & Bin-gui Wang, 2012.

Properties

IUPAC Name

2-(4-bromo-2-methylphenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrN2O5/c1-10-7-11(17)3-6-15(10)24-9-16(20)18-13-5-4-12(23-2)8-14(13)19(21)22/h3-8H,9H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSJKLRRJELPJIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)OCC(=O)NC2=C(C=C(C=C2)OC)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrN2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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